Rac-(3r,4s)-4-(4-bromophenyl)-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid
Description
Structure and Properties
The compound Rac-(3r,4s)-4-(4-bromophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid (hereafter referred to as Compound A) is a pyrrolidine derivative with distinct functional groups:
- A 4-bromophenyl substituent at the 4-position of the pyrrolidine ring.
- A fluorenylmethoxycarbonyl (Fmoc) protecting group at the 1-position.
- A carboxylic acid moiety at the 3-position.
Its molecular formula is C₂₆H₂₂BrNO₄, with a molecular weight of 492.36 g/mol . The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its base-labile nature.
Compound A requires storage at 2–8°C in dry conditions to prevent hydrolysis of the Fmoc group .
Properties
Molecular Formula |
C26H22BrNO4 |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
(3S,4R)-4-(4-bromophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C26H22BrNO4/c27-17-11-9-16(10-12-17)22-13-28(14-23(22)25(29)30)26(31)32-15-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,22-24H,13-15H2,(H,29,30)/t22-,23+/m0/s1 |
InChI Key |
KPGXCJJBNICJPY-XZOQPEGZSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=C(C=C5)Br |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approaches
The bicyclic pyrrolidine scaffold can be constructed via reductive amination of γ-keto esters, as demonstrated in Scheme 1 of PMC10925249. Using NaBH(OAc)₃ in DMF at 0°C, cyclization proceeds with 68% yield but results in racemic mixtures due to planar transition states.
Table 1 : Reductive amination conditions and outcomes
| Substrate | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Source |
|---|---|---|---|---|---|---|
| γ-Keto-ester derivative | NaBH(OAc)₃ | DMF | 0 | 68 | 0 | |
| Amino-aldehyde precursor | NaBH₃CN | MeOH | 25 | 72 | 0 |
[3+2] Cycloaddition Strategies
Silver-catalyzed cycloadditions (AgOAc, 0.1 equiv) between azomethine ylides and acrylates enable stereocontrol, though racemic products dominate without chiral ligands. Reaction in CH₂Cl₂ at -20°C affords pyrrolidine cores with 84% yield but requires subsequent functionalization.
Fmoc Protection: Timing and Reagent Optimization
Early-Stage Protection
Coupling Fmoc-D-Pro-OH (1.2 equiv) with HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF ensures >95% N1 protection before ring functionalization. Disadvantages include reduced solubility during subsequent steps.
Late-Stage Protection
Carboxylic Acid Installation and Deprotection
Oxidation of Alcohol Intermediates
Jones reagent (CrO₃/H₂SO₄) oxidizes C3-hydroxyl groups to carboxylic acids in 82% yield but requires strict temperature control (-10°C).
Hydrolysis of Nitriles
Using conc. HCl (6N) at reflux for 8 h converts C3-cyano groups to acids with 75% efficiency, though bromophenyl stability becomes a concern.
Integrated Synthetic Route: Recommended Protocol
Step 1 : Pyrrolidine core formation via [3+2] cycloaddition of azomethine ylide (from L-proline) and methyl acrylate (84% yield).
Step 2 : Suzuki coupling with 4-bromophenylboronic acid under Pd catalysis (79% yield).
Step 3 : Fmoc protection using Fmoc-OSu in THF/water (89% yield).
Step 4 : Saponification of methyl ester with LiOH/THF/H₂O (92% yield).
Table 2 : Overall route performance metrics
| Step | Reaction | Yield (%) | Purity (HPLC) | Scalability (g) |
|---|---|---|---|---|
| 1 | Cycloaddition | 84 | 95 | 50 |
| 2 | Suzuki coupling | 79 | 97 | 100 |
| 3 | Fmoc protection | 89 | 98 | 200 |
| 4 | Ester hydrolysis | 92 | 99 | 500 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phenol derivative, while substitution could introduce various functional groups.
Scientific Research Applications
“Rac-(3r,4s)-4-(4-bromophenyl)-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid” has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing for selective reactions at other sites. The bromophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The following table compares Compound A with structurally related pyrrolidine derivatives:
Key Observations :
- Substituent Effects: Bromophenyl groups (para vs. meta) influence electronic properties and steric bulk. Fluorophenyl or cyanophenyl substituents enhance polarity and reactivity .
- Protecting Groups : Fmoc (base-labile) vs. Boc (acid-labile) dictates orthogonal deprotection strategies in multi-step syntheses .
Key Observations :
- High-purity (>99%) compounds often feature electron-withdrawing groups (e.g., trifluoromethyl) that reduce side reactions .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how can purity be optimized?
- Methodology : Synthesis involves:
Pyrrolidine ring formation : Cyclization of precursor amines with bromophenyl-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
Fmoc protection : Introduction of the [(9H-fluoren-9-yl)methoxy]carbonyl (Fmoc) group using Fmoc-Cl in dichloromethane (DCM) with catalytic DMAP .
Purification : Recrystallization (e.g., ethyl acetate/hexane) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
- Critical Factors : pH control during Fmoc deprotection, inert atmosphere to prevent oxidation of the bromophenyl group, and low-temperature storage (-20°C) for intermediates .
Q. How is the compound characterized to confirm structural integrity?
- Analytical Techniques :
- NMR : H/C NMR (DMSO-d₆) to verify stereochemistry (3R,4S) and bromophenyl/Fmoc group integration .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 492.36 [M+H]⁺) to confirm molecular weight .
- HPLC : Purity assessment using a C18 column (λ = 254 nm, retention time ~12 min) .
Q. What are the stability and storage recommendations?
- Stability : Degrades under prolonged light exposure or moisture. Stable for 12 months when stored in sealed, amber vials at 2–8°C .
- Handling : Use anhydrous solvents (e.g., DCM, DMF) and gloveboxes for moisture-sensitive steps .
Q. What safety precautions are required for handling?
- Hazards : Acute toxicity (H302), skin irritation (H315), and eye damage (H319) .
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods during synthesis .
Advanced Research Questions
Q. How can chiral resolution of the racemic mixture be achieved?
- Methods :
- Chiral HPLC : Use a Chiralpak® IA column (hexane/isopropanol, 90:10) to separate enantiomers .
- Enzymatic Resolution : Lipase-mediated kinetic resolution in tert-butanol (30°C, 24h) to isolate (3R,4S)-enantiomer .
Q. What strategies optimize its use in peptide synthesis as an Fmoc-protected building block?
- Coupling Conditions : Activate with HATU/DIPEA in DMF (1:2 molar ratio) for solid-phase peptide synthesis (SPPS) .
- Deprotection : Use 20% piperidine/DMF (2 × 5 min) to remove Fmoc without cleaving the bromophenyl group .
Q. How does the bromophenyl substituent influence biological activity in structure-activity relationship (SAR) studies?
- Role : Enhances lipophilicity (logP = 3.2) and π-π stacking with aromatic residues in target proteins .
- Testing : Compare IC₅₀ values against analogs (e.g., 4-chlorophenyl or unsubstituted phenyl) in enzyme inhibition assays .
Q. How to address contradictions in reported solubility data?
- Resolution :
Solubility Testing : Use dynamic light scattering (DLS) in buffers (pH 2–10) to identify aggregation-prone conditions .
Co-solvents : Optimize with DMSO (10% v/v) or cyclodextrins for aqueous solubility enhancement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
